REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:9][CH3:10])=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1>>[CH3:10][O:9][C:3]1[C:4]([O:8][CH:12]2[CH2:13][CH2:14][CH2:15][CH2:16][O:11]2)=[CH:5][CH:6]=[CH:7][C:2]=1[Br:1]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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BrC=1C(=C(C=CC1)O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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O1CCCC=C1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
|
COC1=C(C=CC=C1OC1OCCCC1)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |